molecular formula C14H10Cl2N4OS B10960504 4-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide

4-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B10960504
M. Wt: 353.2 g/mol
InChI Key: KHYJZBCRSKUAPG-UHFFFAOYSA-N
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Description

4-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This compound is of significant interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

The synthesis of 4-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Formation of the Pyrazole Ring: The pyrazole ring can be formed by reacting the intermediate with hydrazine hydrate.

    Final Coupling: The final step involves coupling the thiazole and pyrazole intermediates using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

4-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it useful in biological studies.

    Medicine: Due to its potential biological activities, it is being investigated for its use in developing new pharmaceuticals.

    Industry: The compound can be used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C14H10Cl2N4OS

Molecular Weight

353.2 g/mol

IUPAC Name

4-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C14H10Cl2N4OS/c1-20-6-10(16)12(19-20)13(21)18-14-17-11(7-22-14)8-2-4-9(15)5-3-8/h2-7H,1H3,(H,17,18,21)

InChI Key

KHYJZBCRSKUAPG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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